molecular formula C₂₈H₃₁N₃O₃S B1142599 7-Benzyloxy Quetiapine CAS No. 329217-58-5

7-Benzyloxy Quetiapine

カタログ番号: B1142599
CAS番号: 329217-58-5
分子量: 489.63
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Benzyloxy Quetiapine is a structural derivative of the antipsychotic drug Quetiapine (C₂₁H₂₅N₃O₂S), featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 7-position of its benzothiazepine core. This modification alters its physicochemical properties, including lipophilicity and metabolic stability, compared to the parent compound and other derivatives.

特性

CAS番号

329217-58-5

分子式

C₂₈H₃₁N₃O₃S

分子量

489.63

同義語

2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy Quetiapine involves the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with a compound containing a benzyloxy group. The reaction typically requires a suitable solvent and a base to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of 7-Benzyloxy Quetiapine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the final product meets the required standards .

化学反応の分析

Types of Reactions: 7-Benzyloxy Quetiapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Benzyloxy Quetiapine, each with distinct chemical and pharmacological properties .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 7-Benzyloxy Quetiapine with key analogues:

Compound Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Quetiapine None (Parent compound) C₂₁H₂₅N₃O₂S 383.51 Antipsychotic; D₂/5-HT₂A antagonist
7-Hydroxy Quetiapine -OH C₂₁H₂₅N₃O₃S 399.51 Active metabolite; mixed serotonin/dopamine antagonism
7-Benzyloxy Quetiapine -OCH₂C₆H₅ C₂₈H₃₁N₃O₃S 489.63 (estimated) Increased lipophilicity; potential prodrug
7-(Benzyloxy)-benzoazepine -OCH₂C₆H₅ (on azepine core) C₁₇H₁₉NO 253.34 Structural analog; unrelated therapeutic class

Pharmacological and Metabolic Differences

  • Receptor Binding: Quetiapine and 7-Hydroxy Quetiapine exhibit antagonism at dopamine (D₂) and serotonin (5-HT₂A) receptors, critical for antipsychotic activity .
  • Metabolism: Quetiapine undergoes phase I metabolism via cytochrome P450 enzymes, forming 7-Hydroxy Quetiapine (active) and N-oxide/S-oxide derivatives .

Physicochemical and Stability Properties

  • Lipophilicity : The benzyloxy group increases logP compared to Quetiapine (estimated logP ~4.1 vs. ~2.8), favoring membrane permeability but possibly reducing aqueous solubility .
  • Thermal Stability : Quetiapine’s melting point is 172°C; benzyloxy derivatives may exhibit higher thermal stability due to reduced polarity .

Research Findings and Implications

Drug Delivery and Polymer Interactions

Molecularly imprinted polymers (MIPs) designed for Quetiapine show favorable binding thermodynamics (ΔG = -13.02 kcal/mol). Modified derivatives like 7-Benzyloxy Quetiapine may exhibit altered adsorption kinetics due to steric or electronic effects of the benzyloxy group .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 7-Benzyloxy Quetiapine?

Answer:
Synthesis of 7-Benzyloxy Quetiapine derivatives requires rigorous analytical validation. Key steps include:

  • Chromatographic Analysis : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to confirm purity and structural integrity. For forensic-grade characterization, reverse-phase HPLC with UV detection is effective for quantifying quetiapine derivatives .
  • Spectral Techniques : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify benzyloxy substitution at the 7-position. Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups like the benzyl ether linkage .
  • Reproducibility : Validate methods using standardized reference materials and cross-laboratory calibration to ensure sensitivity (detection limits <0.1 µg/mL) and reproducibility (RSD <2%) .

Advanced: How can transient dopamine D2 receptor occupancy of quetiapine derivatives be experimentally assessed?

Answer:

  • PET Imaging Protocol : Use positron emission tomography (PET) with radioligands like [¹¹C]raclopride for D2 receptor binding. Measure occupancy at multiple time points (e.g., 2–3 hours and 12–14 hours post-dose) to capture transient effects, as demonstrated in quetiapine studies .
  • Dose-Escalation Design : Administer 7-Benzyloxy Quetiapine at incremental doses (e.g., 150–600 mg/day) to establish dose-occupancy relationships. Include a washout period to control for residual effects .
  • Statistical Analysis : Apply nonlinear mixed-effects modeling to correlate occupancy with pharmacokinetic profiles. Transient high occupancy (>50%) at early time points may explain efficacy despite low trough levels .

Basic: What validation criteria ensure the purity of newly synthesized 7-Benzyloxy Quetiapine analogs?

Answer:

  • Purity Thresholds : Use differential scanning calorimetry (DSC) to confirm melting points within ±2°C of theoretical values. Impurity profiles should comply with ICH guidelines (<0.15% for unknown impurities) .
  • Mass Spectrometry : High-resolution LC-MS/MS can identify degradation products (e.g., oxidative metabolites) and quantify residual solvents per USP standards .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under stress conditions .

Advanced: What experimental models elucidate the neuroprotective mechanisms of 7-Benzyloxy Quetiapine?

Answer:

  • In Vivo Chronic Stress Models : Expose rodents to chronic unpredictable stress (CUS) and measure hippocampal brain-derived neurotrophic factor (BDNF) levels via ELISA. Quetiapine reverses stress-induced BDNF suppression, suggesting neurotrophic effects .
  • Microglial Activation Assays : Use LPS-stimulated microglial cultures to quantify anti-inflammatory effects (e.g., TNF-α and nitric oxide inhibition via ELISA) .
  • Behavioral Correlates : Pair molecular data with cognitive tests (e.g., Morris water maze) to link neuroprotection to functional outcomes .

Advanced: How can conflicting data on quetiapine’s metabolic effects (e.g., lipid profiles) be reconciled?

Answer:

  • Study Design Adjustments : Compare short-term (<12 weeks) vs. long-term (>6 months) trials. Conflicting lipid changes (e.g., triglyceride elevation vs. LDL reduction) may reflect duration-dependent adaptations .
  • Covariate Analysis : Stratify by dose (low: 25–200 mg vs. therapeutic: 150–800 mg) and comorbidities (e.g., baseline metabolic syndrome). Retrospective cohort studies using propensity score matching (e.g., hdPS) reduce confounding .
  • Mechanistic Studies : Investigate PPAR-γ modulation via gene expression assays to explain variability in lipid responses .

Basic: What methodological frameworks evaluate the off-label efficacy of 7-Benzyloxy Quetiapine for conditions like insomnia?

Answer:

  • Systematic Review Criteria : Use PRISMA guidelines to aggregate data from small-scale RCTs and observational studies. Prioritize studies with objective measures (e.g., polysomnography) over subjective sleep diaries .
  • Risk-Benefit Analysis : Calculate number needed to harm (NNH) for metabolic adverse events (e.g., weight gain) vs. number needed to treat (NNT) for sleep latency improvement .
  • Meta-Regression : Adjust for confounders like psychiatric comorbidities and prior substance abuse, which increase misuse risk .

Advanced: How should missing data in clinical trials of 7-Benzyloxy Quetiapine be handled statistically?

Answer:

  • Imputation Methods : Apply multiple imputation by chained equations (MICE) for missing endpoint data. Avoid last observation carried forward (LOCF) unless dropout rates are <20% .
  • Sensitivity Analyses : Compare completers vs. intention-to-treat (ITT) cohorts using mixed-effects models for repeated measures (MMRM) to assess bias .
  • Reporting Standards : Adhere to CONSORT guidelines to transparently disclose missing data rates and imputation impact on effect sizes .

Advanced: What pharmacogenomic approaches optimize dosing of 7-Benzyloxy Quetiapine?

Answer:

  • Genotyping CYP3A4/5 : Use PCR-based assays to identify poor vs. extensive metabolizers. Adjust doses for CYP3A4*22 carriers to avoid toxicity .
  • Population Pharmacokinetics : Develop nonlinear mixed-effects models (NONMEM) incorporating genetic variants and covariates (e.g., age, BMI) to individualize regimens .
  • Clinical Validation : Correlate plasma concentrations (via LC-MS/MS) with efficacy/safety endpoints in genotype-stratified cohorts .

Advanced: How are neurocognitive outcomes assessed in studies of 7-Benzyloxy Quetiapine for bipolar disorder?

Answer:

  • Cognitive Batteries : Administer MATRICS Consensus Cognitive Battery (MCCB) to evaluate processing speed, working memory, and executive function. Pair with functional MRI (fMRI) to link cognitive gains to prefrontal activation .
  • Longitudinal Design : Conduct 12-month trials with assessments at baseline, 6 months, and endpoint. Use mixed-model ANOVA to account for practice effects .
  • Control for Confounders : Include mood-stabilized subgroups to isolate quetiapine’s neurocognitive effects from symptom remission .

Basic: What cohort study designs evaluate metabolic risks of 7-Benzyloxy Quetiapine?

Answer:

  • Retrospective Matched Cohorts : Use national health registries to compare diabetes incidence in quetiapine initiators vs. SSRI controls, matched via high-dimensional propensity scores (hdPS) .
  • Nested Case-Control Analysis : Stratify by cumulative dose (e.g., <1 g vs. >10 g) and adjust for lifestyle factors (e.g., BMI, smoking) via logistic regression .
  • Biomarker Monitoring : Track HbA1c, fasting glucose, and lipid panels at 3-month intervals to detect early metabolic shifts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。